3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-chloropyridine
- 4-chloro-2-fluorophenylmethanol
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C21H15ClFN3O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-amino-N-(4-chloro-2-fluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-28-13-4-2-3-11(9-13)16-8-6-14-18(24)19(29-21(14)26-16)20(27)25-17-7-5-12(22)10-15(17)23/h2-10H,24H2,1H3,(H,25,27) |
InChI Key |
CNVYIKWDDPTKTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Cl)F)N |
Origin of Product |
United States |
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